molecular formula C8H10Br3N3O B1210864 N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide CAS No. 34157-48-7

N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide

Cat. No.: B1210864
CAS No.: 34157-48-7
M. Wt: 403.9 g/mol
InChI Key: YRTVPMMOMWZNEU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is a chemical compound with the molecular formula C9H12Br3N3O It is characterized by the presence of a pyrazole ring substituted with three bromine atoms and a dimethylamino group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethylamino and propanamide groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyrazole with dimethylamine and a propanamide derivative under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyrazole ring may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biological processes. The dimethylamino group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

  • N,N-diallyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
  • N,N-dipropyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
  • N-methyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide

Comparison: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can influence its reactivity, solubility, and biological activity compared to similar compounds with different alkyl groups or substitution patterns .

Properties

CAS No.

34157-48-7

Molecular Formula

C8H10Br3N3O

Molecular Weight

403.9 g/mol

IUPAC Name

N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide

InChI

InChI=1S/C8H10Br3N3O/c1-4(8(15)13(2)3)14-7(11)5(9)6(10)12-14/h4H,1-3H3

InChI Key

YRTVPMMOMWZNEU-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br

Canonical SMILES

CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br

34157-48-7

Synonyms

3,4,5-tribromo-N,N,alpha-trimethyl-1H-pyrazole-1- acetamide

Origin of Product

United States

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